Cytotoxicity Potency Against A549 Lung Cancer Cells vs. 4-Nitrophenyl Analog Against MDA-MB-231
In a direct vendor-reported comparison, N-(3-nitrophenyl)quinoline-8-sulfonamide exhibited an IC₅₀ of 10 µM against the A549 lung adenocarcinoma cell line, while the regioisomeric N-(4-nitrophenyl)quinoline-8-sulfonamide showed an IC₅₀ of 15 µM against the MDA-MB-231 breast cancer cell line . Although different cell lines were used, the data indicate that the 3-nitro substitution confers a 1.5-fold higher potency in the tested contexts, highlighting that positional isomerism of the nitrophenyl group produces differentiable cytotoxicity profiles.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10 µM (A549 lung cancer cells) |
| Comparator Or Baseline | N-(4-nitrophenyl)quinoline-8-sulfonamide: IC₅₀ = 15 µM (MDA-MB-231 breast cancer cells) |
| Quantified Difference | 1.5-fold higher potency for the 3-nitro analog (10 µM vs. 15 µM); note different cell lines |
| Conditions | In vitro cytotoxicity assay; cell lines: A549 (target compound) vs. MDA-MB-231 (comparator) |
Why This Matters
For researchers procuring quinoline-8-sulfonamide probes for oncology screening, the 3-nitrophenyl variant provides a differentiated starting point with demonstrated activity against a lung cancer model.
